molecular formula C21H18INO2 B4685772 2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide

2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide

Cat. No. B4685772
M. Wt: 443.3 g/mol
InChI Key: LSFSMVNTAXBJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide, also known as Compound 29, is a novel small molecule that has gained attention in scientific research due to its potential applications in the field of cancer therapy. This compound has been synthesized using a unique method and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide 29 is not fully understood. However, it is believed that this compound targets the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. This compound 29 inhibits the activity of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 29 has been shown to have minimal toxicity in normal cells and tissues. This compound does not affect the viability of non-cancerous cells, indicating its specificity towards cancer cells. Additionally, this compound 29 has been found to induce autophagy in cancer cells, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide 29 is its high potency in inhibiting cancer cell growth. This compound has shown efficacy in preclinical studies, making it a promising candidate for further development. However, one limitation of this compound 29 is its poor solubility in aqueous solutions, which may pose challenges in drug formulation and delivery.

Future Directions

There are several future directions for research on 2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide 29. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound 29, which may provide insights into its potential applications in cancer therapy. Additionally, further studies are needed to evaluate the efficacy of this compound 29 in combination with other anticancer agents.

Scientific Research Applications

2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide 29 has been extensively studied for its potential anticancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the efficacy of this compound 29 in reducing tumor growth in mouse models of breast cancer.

properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18INO2/c1-15-13-18(22)9-12-20(15)23-21(24)14-25-19-10-7-17(8-11-19)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFSMVNTAXBJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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